Methyl 4-amino-3-(ethylamino)benzoate

Description

Molecular Architecture and Substituent Configuration Analysis

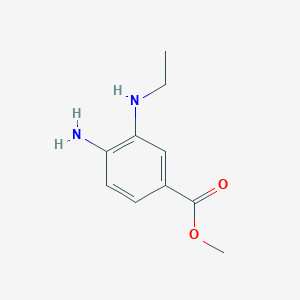

Methyl 4-amino-3-(ethylamino)benzoate exhibits a well-defined molecular architecture characterized by its specific substitution pattern on the benzoate framework. The compound possesses the molecular formula C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 grams per mole, establishing it as a moderate-sized organic molecule suitable for various synthetic applications. The structural arrangement features a methyl ester group at the carboxyl position, creating the characteristic benzoate backbone that serves as the foundation for the dual amino substitutions.

The substituent configuration demonstrates a specific regiochemical arrangement where the primary amino group occupies the 4-position relative to the ester functionality, while the ethylamino group is positioned at the 3-position. This ortho relationship between the two nitrogen-containing substituents creates significant intramolecular interactions that influence the compound's overall molecular geometry and electronic distribution. The ethylamino substituent, represented by the structural fragment -NHCH₂CH₃, introduces additional steric considerations due to the ethyl chain extension from the aromatic ring system.

The canonical Simplified Molecular Input Line Entry System representation of CCNC1=C(C=CC(=C1)C(=O)OC)N provides insight into the connectivity pattern and confirms the positioning of functional groups. This structural notation reveals the aromatic core with its methyl ester terminus and the dual amino substitutions that define the compound's chemical identity. The molecular architecture demonstrates notable symmetry considerations, with the amino groups positioned to create potential hydrogen bonding interactions both intramolecularly and intermolecularly.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| Chemical Abstracts Service Number | 1242268-09-2 | |

| Canonical SMILES | CCNC1=C(C=CC(=C1)C(=O)OC)N |

The three-dimensional molecular architecture exhibits specific conformational preferences influenced by the dual amino substitutions and their proximity to the aromatic system. The ethylamino group introduces rotational degrees of freedom through the C-N and C-C bonds within the ethyl chain, allowing for multiple conformational states that may be populated under different conditions. The primary amino group at the 4-position maintains a more rigid orientation relative to the aromatic plane, contributing to the overall molecular stability through conjugation with the benzene ring system.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for structural elucidation of this compound, providing detailed information about the molecular framework and substituent environments. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns corresponding to the various hydrogen environments within the molecule, including aromatic protons, aliphatic ethyl protons, and amino group protons. The aromatic region typically displays signals corresponding to the benzene ring protons, which appear in the characteristic downfield region due to the deshielding effects of the aromatic ring current.

The ethylamino substituent contributes distinct spectroscopic signatures through its methylene and methyl components, appearing as characteristic multiplets in the aliphatic region of the spectrum. The methylene protons adjacent to the nitrogen atom experience specific coupling patterns with both the terminal methyl group and the amino proton, creating recognizable splitting patterns that aid in structural confirmation. The terminal methyl group of the ethyl chain typically appears as a triplet due to coupling with the adjacent methylene protons, providing clear evidence for the ethylamino substitution pattern.

Chemical shift analysis provides valuable information about the electronic environment of each hydrogen atom within the molecule. The aromatic protons exhibit chemical shifts influenced by the electron-donating effects of the amino substituents, which increase electron density on the aromatic ring and result in upfield shifts compared to unsubstituted benzoate derivatives. The methyl ester group contributes a characteristic singlet in the aliphatic region, appearing at chemical shifts typical for methoxy groups attached to aromatic carbonyl systems.

Integration patterns in Proton Nuclear Magnetic Resonance spectra provide quantitative information about the relative numbers of hydrogen atoms in different environments. The expected integration ratios confirm the presence of the ethyl chain (five hydrogens), aromatic protons (two hydrogens), amino group protons (three hydrogens total), and the methyl ester group (three hydrogens). These integration patterns serve as crucial confirmation of the proposed molecular structure and help distinguish this compound from closely related isomers or analogs.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in this compound. The carbonyl stretching frequency of the ester group appears in the expected region around 1700 wavenumbers, with specific frequency values influenced by the electronic effects of the amino substituents on the aromatic ring. The amino groups contribute characteristic N-H stretching vibrations in the 3200-3500 wavenumber region, with primary and secondary amino groups exhibiting distinct patterns that aid in functional group identification.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation purposes. The molecular ion peak at mass-to-charge ratio 194 confirms the molecular weight calculation based on the proposed molecular formula. Fragmentation patterns reveal characteristic losses corresponding to functional group eliminations, including methyl ester loss and amino group fragmentations that provide additional structural confirmation through comparison with known fragmentation mechanisms for similar aromatic ester compounds.

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic analysis of this compound provides detailed insights into the solid-state molecular arrangement and intermolecular interactions that govern crystal packing behavior. The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for extensive hydrogen bonding networks that significantly influence crystal stability and physical properties. The primary amino group at the 4-position serves as a strong hydrogen bond donor, capable of forming multiple intermolecular contacts with neighboring molecules in the crystal lattice.

The ethylamino substituent contributes additional hydrogen bonding capabilities through its secondary amino group, creating a network of donor-acceptor interactions that extend throughout the crystal structure. The positioning of these amino groups in ortho relationship generates intramolecular hydrogen bonding possibilities that may influence molecular conformation and crystal packing arrangements. The carbonyl oxygen of the ester group functions as a hydrogen bond acceptor, providing interaction sites for amino group protons from adjacent molecules.

Crystal packing analysis reveals the three-dimensional arrangement of molecules within the unit cell and identifies specific intermolecular contact patterns that contribute to crystal stability. The dual amino functionality creates multiple hydrogen bonding pathways that may result in chain-like or sheet-like arrangements of molecules, depending on the specific geometric constraints and packing efficiency considerations. The methyl ester group introduces hydrophobic interactions that complement the hydrogen bonding network and contribute to overall crystal cohesion.

Hydrogen bonding geometry analysis provides quantitative information about bond lengths, angles, and distances that characterize the intermolecular interactions within the crystal structure. Primary amino groups typically form stronger hydrogen bonds compared to secondary amino groups, resulting in hierarchical interaction patterns that influence crystal morphology and mechanical properties. The presence of both donor and acceptor sites within a single molecule creates opportunities for cooperative hydrogen bonding effects that enhance overall crystal stability.

The crystallographic data contributes to understanding of polymorphism possibilities for this compound, as the multiple hydrogen bonding sites may allow for different packing arrangements under varying crystallization conditions. Temperature and solvent effects on crystal formation may result in different polymorphic forms with distinct physical properties, making crystallographic analysis crucial for pharmaceutical and materials applications where solid-state form control is essential.

Computational Chemistry Modeling of Electronic Structure

Computational chemistry investigations of this compound provide detailed insights into electronic structure, molecular orbital distributions, and chemical reactivity patterns. Density functional theory calculations reveal the electronic configuration and charge distribution throughout the molecule, highlighting the electron-donating effects of the amino substituents on the aromatic ring system. The presence of two nitrogen atoms with lone pairs creates regions of high electron density that influence chemical reactivity and molecular recognition properties.

Molecular orbital analysis demonstrates the conjugation patterns between the amino groups and the aromatic ring system, revealing the extent of electron delocalization and its impact on molecular stability. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide information about electronic transitions and potential photochemical behavior of the compound. The amino substituents contribute electron density to the aromatic system through resonance effects, resulting in increased nucleophilicity of the benzene ring and enhanced reactivity toward electrophilic species.

Computational predictions of molecular properties include dipole moments, polarizability, and electrostatic potential surfaces that characterize the compound's electronic properties. The dipole moment calculation reflects the overall charge distribution asymmetry resulting from the specific substitution pattern and provides insights into intermolecular interaction strength and solubility characteristics. Electrostatic potential mapping reveals regions of positive and negative charge concentration that guide hydrogen bonding and other non-covalent interaction predictions.

| Computational Property | Predicted Value | Methodology |

|---|---|---|

| Topological Polar Surface Area | 64.35 Ų | |

| Logarithm of Partition Coefficient | 1.4872 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 3 |

Conformational analysis through computational methods explores the rotational preferences of the ethylamino substituent and its impact on overall molecular geometry. Energy calculations for different conformational states reveal the relative stability of various rotamers and identify the lowest energy conformations that are most likely to be populated under standard conditions. The flexibility of the ethyl chain introduces multiple local energy minima that may be accessible through thermal motion at room temperature.

Reactivity descriptor calculations provide quantitative measures of chemical reactivity for different sites within the molecule. Fukui function analysis identifies the most nucleophilic and electrophilic sites, predicting preferred reaction pathways for various chemical transformations. The amino groups emerge as primary nucleophilic centers, while the aromatic ring carbons adjacent to the amino substituents show enhanced reactivity toward electrophilic attack due to the electron-donating effects of the nitrogen atoms.

Properties

IUPAC Name |

methyl 4-amino-3-(ethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-9-6-7(10(13)14-2)4-5-8(9)11/h4-6,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDZRELWDOJOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288314 | |

| Record name | Methyl 4-amino-3-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-09-2 | |

| Record name | Methyl 4-amino-3-(ethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Functionalized Benzoic Acids

A common approach to prepare methyl esters like methyl 4-amino-3-(ethylamino)benzoate is esterification of the corresponding benzoic acid with methanol under acidic catalysis.

- Dissolve the substituted benzoic acid in methanol.

- Add a strong acid catalyst such as concentrated sulfuric acid dropwise.

- Reflux the mixture for several hours (e.g., 6 hours) to complete esterification.

- Upon completion, neutralize the mixture with saturated sodium bicarbonate.

- Extract the ester product with an organic solvent such as ethyl acetate.

- Dry over anhydrous sodium sulfate and evaporate solvent to obtain the methyl ester.

This method has been demonstrated for methyl 4-aminobenzoate with yields around 87% and can be adapted for derivatives bearing ethylamino groups.

Introduction of the Ethylamino Group

The ethylamino substituent at the 3-position relative to the amino group can be introduced via nucleophilic substitution or reductive amination strategies.

- Nucleophilic substitution: Starting from 3-halogenated methyl 4-aminobenzoate, the halogen can be displaced by ethylamine under controlled conditions.

- Reductive amination: Reaction of methyl 4-amino-3-formylbenzoate with ethylamine followed by reduction of the imine intermediate.

- Catalytic hydrogenation: Reduction of nitrile or oxime precursors to the ethylamino derivative.

These methods require careful control of temperature, pH, and stoichiometry to avoid over-reduction or side reactions.

Multi-Step Synthetic Routes from Ethyl 4-aminobenzoate

Literature reports synthesis starting from ethyl 4-aminobenzoate as a key intermediate:

- Conversion of ethyl 4-aminobenzoate to 4-aminobenzohydrazide by reaction with hydrazine hydrate in ethanol under reflux for 8 hours.

- Subsequent cyclization and functional group transformations yield substituted benzoate derivatives with amino and ethylamino groups.

- These steps are monitored by thin-layer chromatography and characterized by NMR spectroscopy to confirm substitution patterns.

While this route is more complex, it allows precise introduction of multiple functional groups on the aromatic ring.

Industrial and Process Considerations

For industrial scale synthesis:

- Continuous flow reactors are employed to optimize reaction conditions such as temperature, pressure, and reagent concentrations.

- Acid-catalyzed esterification is conducted with high-purity reagents to ensure consistent product quality.

- Post-reaction workup includes pH adjustment with aqueous bases (potassium hydroxide or sodium hydroxide) at controlled temperatures (e.g., 5–10 °C) to facilitate efficient extraction of the methyl ester into organic solvents like toluene.

- Salt saturation of the aqueous phase (e.g., with sodium chloride) enhances phase separation and product recovery.

- These process controls enable yields exceeding 85%, often reaching 88% or higher.

Summary Table of Preparation Methods

Research Findings and Characterization

- NMR spectroscopy (1H and 13C) is routinely used to confirm the structure of this compound and intermediates.

- Chemical shifts for aromatic protons, amino groups, and methyl esters are consistent with literature values.

- Reaction monitoring by thin-layer chromatography ensures completion and purity.

- The choice of solvent and temperature critically influences the selectivity and yield of the ethylamino substitution step.

- Process optimization in industrial settings focuses on minimizing hydrolysis of the methyl ester during workup to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(ethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-amino-3-(ethylamino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(ethylamino)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Substituent type and position significantly alter physicochemical properties. Key analogs include:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| Methyl 4-amino-3-(ethylamino)benzoate | 1242268-09-2 | 4-NH₂, 3-NHCH₂CH₃ | C₁₀H₁₃N₂O₂ | 209.23 | 0.93 |

| Methyl 3-amino-4-(methylamino)benzoate | 66315-16-0 | 3-NH₂, 4-NHCH₃ | C₉H₁₁N₂O₂ | 195.20 | 1.00 |

| Ethyl 3-amino-4-(methylamino)benzoate | 66315-23-9 | 3-NH₂, 4-NHCH₃, Ethyl ester | C₁₀H₁₃N₂O₂ | 209.23 | 0.96 |

| Methyl 4-amino-3-(trifluoromethyl)benzoate | 167760-75-0 | 4-NH₂, 3-CF₃ | C₉H₈F₃NO₂ | 219.16 | N/A |

Key Observations :

Substituent Position: Methyl 3-amino-4-(methylamino)benzoate (similarity score 1.00) differs only in the positions of the amino and methylamino groups, which may alter electronic distribution and hydrogen-bonding capacity .

Electron-Withdrawing Groups: Methyl 4-amino-3-(trifluoromethyl)benzoate introduces a CF₃ group, enhancing electron withdrawal and acidity compared to ethylamino substituents .

Pharmacological and Industrial Relevance

- Solubility: The ethylamino group enhances water solubility compared to trifluoromethyl analogs, making it more suitable for aqueous formulations .

Biological Activity

Methyl 4-amino-3-(ethylamino)benzoate, with the molecular formula CHNO, is an organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by an aromatic benzene ring substituted with both an amino group and an ethylamino group. This structural configuration influences its reactivity and biological activity significantly. The compound has a melting point of 94–96 °C and a molecular weight of 182.23 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of hydroxymethylpyrimidine kinase, an enzyme involved in thiamine (vitamin B1) biosynthesis. This inhibition indicates potential therapeutic applications in metabolic disorders related to thiamine deficiency .

- Local Anesthetic Properties : Similar to other benzoate derivatives, it exhibits local anesthetic properties by blocking sodium ion channels on nerve membranes, leading to reduced nerve impulse conduction .

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, making it a candidate for further development in treating bacterial infections .

- Anti-inflammatory Effects : Preliminary studies suggest anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

-

Inhibition of Hydroxymethylpyrimidine Kinase :

- A study demonstrated that this compound effectively inhibited hydroxymethylpyrimidine kinase activity in vitro, suggesting its role in modulating thiamine metabolism. This finding could have implications for diseases where thiamine metabolism is disrupted .

-

Local Anesthetic Efficacy :

- Comparative studies with other local anesthetics showed that this compound produced significant sensory block in animal models, indicating its potential as a local anesthetic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-(methylamino)benzoate | Methyl substitution on amino group | Inhibitor of hydroxymethylpyrimidine kinase |

| Methyl 4-aminobenzoate | No ethyl substitution | Local anesthetic properties |

| Methyl 3-amino-4-(ethylamino)benzoate | Additional amino group on benzene ring | Antimicrobial properties |

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its pharmacological profile. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.

- Clinical Trials : Evaluating its potential therapeutic applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-amino-3-(ethylamino)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves esterification of substituted benzoic acid precursors. For example, Ethyl 4-amino-3-methylbenzoate (CAS 10541-83-0) is synthesized by reacting 3-methyl-4-aminobenzoic acid with ethanol and concentrated HCl under reflux, followed by crystallization . Adapting this method, substituting ethanol with ethylamine could yield the ethylamino derivative. Optimization includes controlling stoichiometry (e.g., excess ethylamine), temperature (90–100°C), and acid catalysis (HCl or H₂SO₄). Purity (>98%) is achievable via recrystallization from methanol or ethanol .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals: methyl ester (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–8.0 ppm), and ethylamino groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for NH-CH₂) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to confirm stereochemistry and packing, as demonstrated in related benzoate esters .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability testing under ambient, refrigerated (4°C), and inert atmospheres (N₂) reveals degradation trends. For analogs like Methyl 4-aminobenzoate, storage at 4°C in airtight containers with desiccants minimizes hydrolysis and oxidation. Monitor via HPLC or TLC (Rf ~0.6 in hexane/EtOH 1:1) .

Advanced Research Questions

Q. How do substituents on the amino and ethylamino groups influence the compound’s bioactivity in enzyme inhibition or DNA interaction studies?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives (e.g., methylamino vs. ethylamino). For instance, Ethyl 4-amino-3-methylbenzoate derivatives show antitumor activity by binding DNA-AT sequences via hydrogen bonding . Replace the methyl group with ethyl to assess enhanced lipophilicity and binding kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What mechanistic insights explain the compound’s potential as an antiviral or anticancer agent?

- Methodological Answer : Derivatives like bis-(2-haloethyl)aminophenyl benzoates act as alkylating agents, disrupting DNA replication. Mechanistic studies involve:

- DNA Binding Assays : Fluorescence quenching or gel electrophoresis to assess intercalation.

- Cellular Uptake : Radiolabeled analogs (e.g., -labeled ethylamino group) tracked in leukemia cell lines .

Q. How can advanced analytical techniques (e.g., HRMS, 2D NMR) resolve ambiguities in structural elucidation of synthetic intermediates?

- Methodological Answer :

- HRMS : Confirm molecular formula (e.g., C₁₀H₁₃N₂O₂ for this compound) with <5 ppm mass error .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to ethylamino groups) .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during ethylamino group introduction?

- Methodological Answer : Use protecting groups (e.g., Boc for amines) to control reactivity. For example, selectively deprotect the ethylamino group after esterification using TFA/CH₂Cl₂ (1:1), followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.